2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine
Description
2-[3-({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a pyridine ring at position 4. The triazole ring is substituted at position 3 with a benzylsulfanyl group bearing a trifluoromethyl moiety at the para position of the phenyl ring.
Properties
IUPAC Name |
6-pyridin-2-yl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)13-6-4-12(5-7-13)11-27-17-24-23-16-9-8-15(25-26(16)17)14-3-1-2-10-22-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCRIDPZFLZJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three critical domains: atriazolo[4,3-b]pyridazine core, a pyridine substituent at position 6, and a 4-(trifluoromethyl)benzylsulfanyl group at position 3. Retrosynthetic analysis suggests a modular approach involving:
- Construction of the triazolo-pyridazine scaffold.
- Introduction of the pyridine moiety via cross-coupling.
- Sulfur alkylation to install the 4-(trifluoromethyl)benzylsulfanyl group.
Key challenges include regioselective cyclization, compatibility of functional groups during coupling, and stability of the trifluoromethyl group under reaction conditions.
Step-by-Step Preparation
Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine
The triazolo-pyridazine core is synthesized from 3,6-dichloropyridazine-4-carboxylic acid (25) via a Curtius rearrangement and cyclization sequence:
- Curtius Rearrangement : Treatment of 25 with diphenylphosphoryl azide (DPPA) and tert-butanol yields tert-butoxycarbonyl (Boc)-protected amine 26 .
- Dechlorination : Selective displacement of the C3 chlorine in 27 using hydrazine hydrate produces 3-hydrazino-6-chloropyridazin-4-amine (28) .
- Cyclization : Refluxing 28 in formic acid induces cyclodehydration, forming 6-chloro-triazolo[4,3-b]pyridazin-8-amine (29) in 65–72% yield.
Critical Parameters :
Installation of 4-(Trifluoromethyl)benzylsulfanyl Group
The C3 amine in 30 is converted to a sulfanyl group via a two-step process:
Diazotization and Thiolation
- Diazonium Salt Formation : 30 is treated with NaNO₂ and HCl at 0°C to generate a diazonium intermediate.
- Cu(I)-Mediated Thiolation : Reaction with 4-(trifluoromethyl)benzyl mercaptan in the presence of CuBr yields the sulfanyl derivative 31 in 45–50% yield.
Alternative Route : Direct alkylation using 4-(trifluoromethyl)benzyl bromide:
Reaction Optimization
Cyclization Efficiency
Cyclization of 28 to 29 is highly sensitive to acid strength and temperature:
| Acid Source | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Formic Acid | 100 | 6 | 72 |
| Acetic Acid | 100 | 8 | 55 |
| HCl (conc.) | 80 | 12 | 38 |
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O, 70:30):
- Retention time: 6.8 min.
- Purity: 98.5% (UV detection at 254 nm).
Chemical Reactions Analysis
Types of Reactions
2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimalarial Activity
Recent studies have focused on the design and synthesis of compounds related to the triazolo-pyridine scaffold for antimalarial applications. A notable study involved a virtual library of [1,2,4]triazolo[4,3-a]pyridines that were evaluated for their activity against Plasmodium falciparum. Among these compounds, derivatives with sulfonamide groups exhibited promising antimalarial activity with IC50 values as low as 2.24 µM .
Key Findings:
- The triazolo-pyridine derivatives can inhibit falcipain-2, a critical enzyme in the malaria parasite's lifecycle.
- The synthesized compounds showed significant potential as lead candidates for further development in antimalarial drug discovery.
Antifungal Properties
The compound also shows potential antifungal activity. Research has indicated that derivatives of pyridine-sulfonamide scaffolds can effectively combat fungal infections such as candidiasis. A series of novel compounds exhibited greater efficacy than standard treatments like fluconazole against strains of Candida and other fungi, with minimum inhibitory concentration (MIC) values reaching ≤ 25 µg/mL .
Key Findings:
- The incorporation of triazole moieties enhances antifungal potency.
- Compounds derived from this scaffold may provide new therapeutic options for treating resistant fungal infections.
Plant Protection Agents
The compound's structural features suggest it could serve as a plant protection agent. Research indicates that similar triazole-based compounds have been utilized in agrochemical formulations to control pests and diseases affecting crops. The stability and efficacy of these compounds in formulations are critical for their success in agricultural applications .
Key Findings:
- Triazole derivatives have been employed to develop pesticides targeting various agricultural pests.
- Enhanced stability and lower toxicity profiles make these compounds suitable for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways or as an agonist of receptors related to mood regulation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may enhance binding compared to methyl (as in ) or halogenated (as in BI81615) substituents due to increased lipophilicity and stability .
- Solubility : The acetamide derivative () exhibits higher aqueous solubility (11.2 µg/mL) than the target compound, likely due to its polar acetamide group, whereas the benzylsulfanyl group in the target compound may reduce solubility.
- Biological Activity : Indole-containing analogues (e.g., Compound 9) show confirmed BRD4 inhibition, suggesting that pyridine substitution (as in the target) could modulate selectivity or potency .
Derivatives with Different Core Heterocycles
Variations in the fused heterocyclic core significantly alter physicochemical and pharmacological profiles:
Key Observations :
- Synthetic Efficiency : Sodium hypochlorite-mediated oxidative cyclization () offers a greener route (73% yield) compared to multi-step syntheses for triazolopyridazines (), which often require hazardous reagents .
Pharmacological and Physicochemical Properties
- Thermodynamic Stability: The rigid triazolopyridazine core may improve metabolic stability relative to non-fused triazole derivatives.
- Target Selectivity : Pyridine-substituted derivatives (e.g., BI81615) may exhibit distinct selectivity profiles compared to indole- or piperidine-containing analogues () due to varied π-stacking and hydrogen-bonding interactions .
Biological Activity
The compound 2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular formula : CHFNS
- Molecular weight : 368.37 g/mol
- Key functional groups : Triazole ring, pyridine ring, trifluoromethyl group.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit various enzymes, including kinases and phosphatases. Studies have shown that derivatives of triazole compounds can significantly inhibit the activity of neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism and has implications in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds with triazole and pyridine structures exhibit antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis . The presence of the trifluoromethyl group may enhance lipophilicity and improve membrane permeability, potentially increasing antimicrobial efficacy.
- Anticancer Potential : Triazolo-pyridazine derivatives have been explored for their anticancer activities. Compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation through modulation of signaling pathways such as the c-Met pathway, which is crucial in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substitution Effects : The introduction of a trifluoromethyl group at specific positions can enhance the potency against targeted biological pathways while minimizing off-target effects.
- Ring Modifications : Alterations in the triazole and pyridine rings have been associated with varying degrees of biological activity. For instance, modifications that increase hydrogen bonding capabilities often correlate with improved binding affinity to target enzymes .
Case Study 1: Inhibition of nSMase2
In a study examining nSMase2 inhibitors, a related compound demonstrated significant inhibition with an IC value in the low micromolar range. This inhibition led to reduced ceramide production and subsequent neuroprotective effects in cellular models of Alzheimer's disease .
Case Study 2: Antimicrobial Evaluation
A series of triazole derivatives were tested against Mycobacterium tuberculosis. Among them, compounds structurally similar to our target showed IC values ranging from 1.35 to 2.18 µM, indicating strong potential for further development as anti-tubercular agents .
Data Tables
The following table summarizes the biological activities reported for compounds related to this compound:
Q & A
Q. Q1: What are the standard synthetic routes for 2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of pyridazine precursors with substituted hydrazines, followed by sulfanyl group introduction via nucleophilic substitution. Key steps include:
- Cyclization: Use phosphorus oxychloride (POCl₃) to facilitate triazolo-pyridazine ring formation under reflux (110–120°C) .
- Sulfanyl linkage: React the intermediate with 4-(trifluoromethyl)benzyl mercaptan in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
- Yield optimization: Catalysts like Pd/C or flow reactors improve regioselectivity and purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. Q2: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.9 ppm) and trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 428.08 (calculated for C₁₉H₁₃F₃N₅S) .
- HPLC: Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .
Advanced Reaction Mechanisms and Modifications
Q. Q3: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group activates the benzyl-sulfanyl moiety toward nucleophilic attack. For example:
- Sulfoxide formation: Oxidize the sulfanyl group with H₂O₂ (30%) in acetic acid to generate sulfoxide derivatives, enhancing polarity for pharmacokinetic studies .
- Suzuki coupling: Replace the trifluoromethylphenyl group with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to explore SAR .
Q. Q4: What kinetic or thermodynamic challenges arise during triazolo-pyridazine ring formation?
Methodological Answer:
- Kinetic control: Higher temperatures (>100°C) favor cyclization but risk side reactions (e.g., over-oxidation). Use differential scanning calorimetry (DSC) to identify optimal exothermic windows .
- Thermodynamic stability: The triazolo-pyridazine core is prone to ring-opening under strong acidic conditions (pH < 2). Stabilize intermediates via buffered aqueous workups (pH 6–7) .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5: What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?
Methodological Answer:
Q. Q6: How does the sulfanyl linker length affect target binding affinity?
Methodological Answer:
- Molecular docking: Compare binding poses of the parent compound with analogs (e.g., methylene vs. ethylene linkers) against DHFR (PDB: 1RX2). Shorter linkers improve van der Waals interactions but reduce solubility .
- Free-energy perturbation (FEP): Quantify ΔΔG values for linker modifications using Schrödinger Suite .
Data Contradictions and Reproducibility
Q. Q7: How to resolve discrepancies in reported biological activity data for triazolo-pyridazine derivatives?
Methodological Answer:
Q. Q8: Why do some studies report conflicting solubility profiles for this compound?
Methodological Answer:
- pH-dependent solubility: The trifluoromethyl group reduces solubility in water (logP ~3.5) but enhances it in DMSO. Use shake-flask method (pH 7.4 PBS) with UV quantification (λmax 265 nm) .
- Polymorphism: Characterize crystalline vs. amorphous forms via XRD and DSC to correlate solubility with solid-state properties .
Advanced Method Development
Q. Q9: What strategies improve enantiomeric purity in analogs with chiral centers?
Methodological Answer:
- Chiral chromatography: Use Chiralpak IA column (hexane/ethanol, 90:10) to separate enantiomers .
- Asymmetric synthesis: Employ Evans’ oxazolidinone auxiliaries during cyclization to induce stereocontrol .
Q. Q10: How can computational methods predict metabolite formation for this compound?
Methodological Answer:
- In silico metabolism: Use GLORY (https://nerdd.zbh.uni-hamburg.de/ ) to identify Phase I oxidation sites (e.g., sulfanyl group) .
- CYP450 docking: Model interactions with CYP3A4 (AutoDock Vina) to prioritize lab-scale metabolite synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
